3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
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Overview
Description
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
Target of Action
Related compounds such as tetrahydroimidazo[1,2-a]pyrazine derivatives have been reported to interact with g protein-coupled receptors (gpcrs) . GPCRs represent the largest family of cell-surface receptors in eukaryotes and are involved in a plethora of intracellular signaling events .
Mode of Action
Related compounds have been shown to inhibit gpcrs . These inhibitors can prevent GTP entry, trapping Gaq in the nucleotide-free, empty pocket conformation .
Biochemical Pathways
Related compounds have been shown to interfere with the cyclic adenosine-3’,5’-monophosphate (camp) and the myo-inositol 1-phosphate (ip1) pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine typically involves the bromination of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized imidazo[1,2-b]pyridazine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Uniqueness
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of both bromine and nitrogen atoms. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-4-8-6-2-1-3-9-10(5)6/h4,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMVVNLLTUUORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2NC1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287310-30-7 |
Source
|
Record name | 3-bromo-5H,6H,7H,8H-imidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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